

how to prevent pH shift in CAPS buffer during experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Sodium 3-
Compound Name:	(cyclohexylamino)propane-1-sulfonate
Cat. No.:	B018068

[Get Quote](#)

Technical Support Center: CAPS Buffer

Welcome to the technical support center for CAPS (3-(cyclohexylamino)-1-propanesulfonic acid) buffer. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and address pH shifts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of CAPS buffer I should be aware of?

Understanding the fundamental properties of CAPS buffer is crucial for its proper use. CAPS is a zwitterionic biological buffer with an effective buffering range suitable for alkaline conditions. [1][2] Its pKa is sensitive to temperature, which is a critical factor to consider in experiments not conducted at ambient temperature.[3][4]

Table 1: Key Quantitative Data for CAPS Buffer

Parameter	Value	Notes
pKa (at 25°C)	10.4	The pH at which the protonated and deprotonated forms are in equal concentration.[3][4]
Effective pH Range	9.7 – 11.1	The optimal range where CAPS provides effective buffering capacity.[2][3][5]
ΔpKa/ΔT (°C ⁻¹)	-0.032	Describes the change in pKa per degree Celsius change in temperature.[3][4] This means the pH will increase as the temperature decreases.
Molecular Weight	221.32 g/mol	[3][4]
Solubility in Water	~5 g/100 mL at 25°C	Highly dependent on pH and temperature.[3]

Q2: Why is the pH of my CAPS buffer changing when I change the temperature?

The pH of a buffer solution is dependent on its pKa, and the pKa of CAPS buffer is sensitive to temperature.[6][7] CAPS has a $\Delta\text{pKa}/\Delta\text{T}$ of -0.032, meaning its pKa decreases as the temperature rises and increases as it falls.[3][4] For every 1°C decrease in temperature, the pH of your buffer will increase by approximately 0.032 units. This can lead to significant pH shifts if, for example, you calibrate your pH meter and prepare the buffer at room temperature (~25°C) but run your experiment at a lower temperature (e.g., 4°C).[8]

Recommendation: Always adjust the buffer's pH at the temperature at which your experiment will be performed.[2]

Q3: How does atmospheric carbon dioxide (CO₂) affect my CAPS buffer?

CAPS buffer operates in an alkaline pH range (9.7-11.1), which makes it highly susceptible to absorbing atmospheric CO₂.^[9] When CO₂ dissolves in the buffer, it forms carbonic acid (H₂CO₃), which then reacts with the buffer's basic component. This reaction neutralizes the base, leading to a gradual decrease in the buffer's pH and a reduction in its buffering capacity.^{[10][11]}

Recommendation: Prepare CAPS buffer fresh for best results. If storage is necessary, keep it in a tightly sealed, airtight container to minimize CO₂ exposure.^[9]

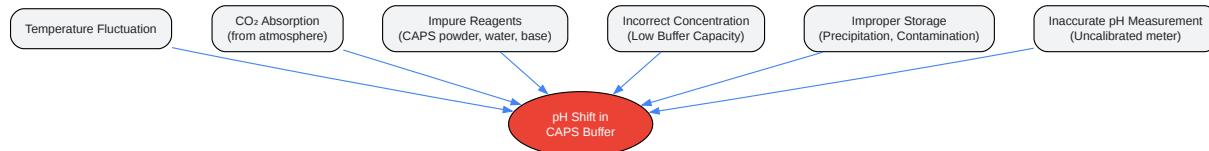
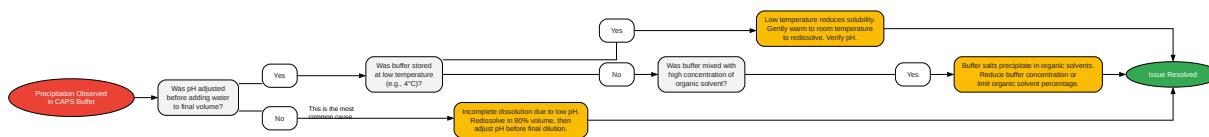
Q4: What is buffer capacity, and how does concentration affect it?

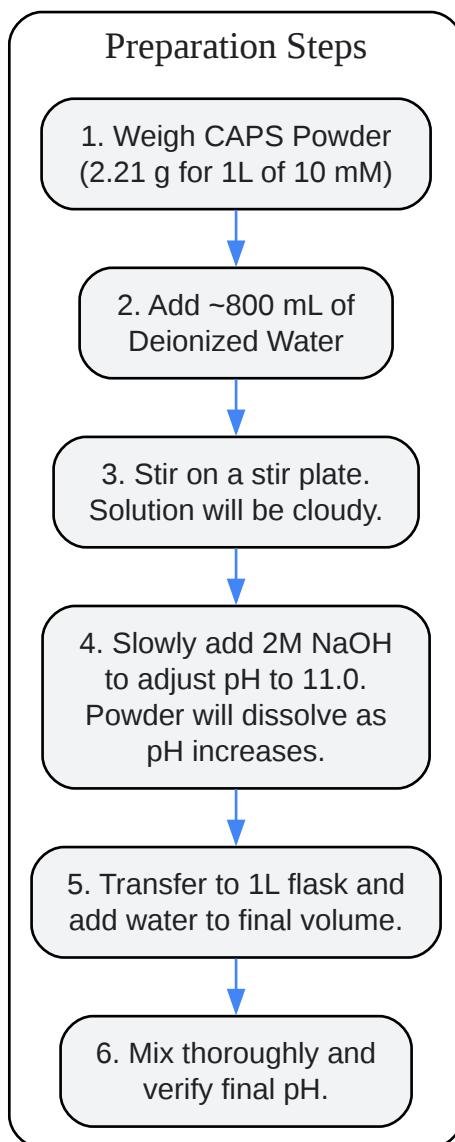
Buffer capacity is the measure of a buffer's resistance to pH change upon the addition of an acid or base.^{[6][12]} It is directly proportional to the concentration of the buffer components.^[12] A higher concentration of CAPS buffer will have a greater capacity to neutralize added acids or bases, resulting in a more stable pH throughout your experiment.^[13] However, very high concentrations can lead to increased ionic strength, which may negatively impact biological systems or protein structures.^[12]

Recommendation: Choose a concentration that provides sufficient buffering capacity for your specific application without introducing adverse ionic strength effects. For many applications, a concentration between 10 mM and 50 mM is effective.

Q5: Can I store my prepared CAPS buffer at 4°C?

Storing CAPS buffer at low temperatures, such as 4°C, is generally not recommended. The solubility of CAPS decreases at lower temperatures, which can cause the buffer components to precipitate out of the solution.^[3] This not only changes the concentration of the buffer but also significantly alters its pH and buffering capacity.



Recommendation: Store CAPS buffer at room temperature in a tightly sealed container.^{[4][14]} If you observe any precipitation after storage, gently warm the buffer to room temperature to redissolve the components before use, and verify the pH.^[3]


Troubleshooting Guide

Q1: My CAPS powder is not dissolving. What should I do?

This is a common issue that typically arises from incorrect pH during preparation. The protonated (acidic) form of CAPS is poorly soluble in water.[3][15] To dissolve it, you must add a base (e.g., NaOH) to raise the pH into its effective buffering range (9.7-11.1).[3]

Troubleshooting Workflow: Buffer Precipitation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Three Keys to Choosing CAPS Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 2. CAPS Buffer: A Systematic Interpretation from Molecular Characteristics to Frontier Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAPS Buffer | CAS 1135-40-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. labproinc.com [labproinc.com]
- 7. researchgate.net [researchgate.net]
- 8. New buffer resists pH change, even as temperature drops – News Bureau [news.illinois.edu]
- 9. Analyzing CAPS buffer solution: investigating preparation errors and breaking measurement limitations [vacutaineradditives.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. quora.com [quora.com]
- 12. Is the pH and concentration of CAPS buffer solution related - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 13. youtube.com [youtube.com]
- 14. How to prepare CAPS buffer 0.2M pH11 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 15. What are the common problems in preparing CAPS buffer solution and how to solve them-blood collection, Biological buffer, Huber Xindesheng Material [whdsbio.cn]
- To cite this document: BenchChem. [how to prevent pH shift in CAPS buffer during experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018068#how-to-prevent-ph-shift-in-caps-buffer-during-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com